Benzoic acid

Catalog No.
S520878
CAS No.
65-85-0
M.F
C7H6O2
C7H6O2
C6H5COOH
C6H5COOH
M. Wt
122.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzoic acid

CAS Number

65-85-0

Product Name

Benzoic acid

IUPAC Name

benzoic acid

Molecular Formula

C7H6O2
C7H6O2
C6H5COOH
C6H5COOH

Molecular Weight

122.12 g/mol

InChI

InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)

InChI Key

WPYMKLBDIGXBTP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)O

Solubility

less than 1 mg/mL at 68° F (NTP, 1992)
3400 mg/L (at 25 °C)
0.02 M
3.4 mg/mL at 25 °C
In water, 3.5X10+3 mg/L at 25 °C
1 g dissolves in: 2.3 mL alcohol (cold), 1.5 mL alcohol (boiling), 4.5 mL chloroform, 3 mL ether, 3 mL acetone, 30 mL carbon tetrachloride,10 mL benzene, 30 mL carbon disulfide, 23 mL oil of turpentine. Also soluble in volatile and fixed oils; slightly soluble in petroleum ether
0.29 g/L of benzoic acid in water at 20 °C
Acetone 55.6 g/L, benzene 12.2 g/L, carbone tetrachloride 4.1g/L, chloroform 15g/L, ethanol 58.4 g/L, ethyl ether 40.8 g/L, hexane 0.9 g/L methanol 71.5 g/L, toluene 10.6 g/L
Solubility in water, g/100ml at 20 °C: 0.29
insoluble in cold water; moderately soluble in hot water; soluble in oils and glycerol
very soluble (in ethanol)

Synonyms

Acid, Benzoic, Benzoate, Potassium, Benzoic Acid, Potassium Benzoate, Ucephan

Canonical SMILES

[H+].C1=CC=C(C=C1)C(=O)[O-]

Description

The exact mass of the compound Benzoic acid is 122.04 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992)3400 mg/l (at 25 °c)0.02 m3.4 mg/ml at 25 °cin water, 3.5x10+3 mg/l at 25 °c1 g dissolves in: 2.3 ml alcohol (cold), 1.5 ml alcohol (boiling), 4.5 ml chloroform, 3 ml ether, 3 ml acetone, 30 ml carbon tetrachloride,10 ml benzene, 30 ml carbon disulfide, 23 ml oil of turpentine. also soluble in volatile and fixed oils; slightly soluble in petroleum ether0.29 g/l of benzoic acid in water at 20 °cacetone 55.6 g/l, benzene 12.2 g/l, carbone tetrachloride 4.1g/l, chloroform 15g/l, ethanol 58.4 g/l, ethyl ether 40.8 g/l, hexane 0.9 g/l methanol 71.5 g/l, toluene 10.6 g/l3.4 mg/ml at 25 °csolubility in water, g/100ml at 20 °c: 0.29insoluble in cold water; moderately soluble in hot water; soluble in oils and glycerolvery soluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758203. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Food Preservatives. It belongs to the ontological category of benzoic acids in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Benzoic Acid in Food Preservation

Benzoic acid has a long history of use as a food preservative, and scientific research continues to explore its effectiveness against various microorganisms. Its antimicrobial properties extend to bacteria and fungi, which can cause spoilage and reduce the shelf life of food products. Studies have demonstrated its ability to inhibit the growth of mold, yeast, and certain foodborne pathogens [].

Research efforts are also underway to optimize the use of benzoic acid in combination with other preservatives or processing techniques to achieve a synergistic effect. This can help to reduce the overall amount of benzoic acid needed while maintaining food safety [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Benzoic acid appears as a white crystalline solid. Slightly soluble in water. The primary hazard is the potential for environmental damage if released. Immediate steps should be taken to limit spread to the environment. Used to make other chemicals, as a food preservative, and for other uses.
DryPowder; Liquid; OtherSolid; PelletsLargeCrystals
White crystalline powder
Solid
WHITE CRYSTALS OR POWDER.
white crystal scales or needles with a faint urine, almond odou

Color/Form

Monoclinic tablets, plates, leaflets
White scales or needle crystals
Monoclinic leaflets or needles

XLogP3

1.9

Exact Mass

122.04

Boiling Point

480 °F at 760 mm Hg (NTP, 1992)
249.2 °C
249.2 °C at 760 mm Hg
249 °C

Flash Point

250 °F (NTP, 1992)
250 °F (121 °C) (closed cup)
121 °C c.c.

Vapor Density

4.21 (NTP, 1992) (Relative to Air)
4.21 (Air = 1)
Relative vapor density (air = 1): 4.2

Density

1.316 at 82.4 °F (USCG, 1999)
1.2659 g/cu cm at 15 °C
1.3 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1

LogP

1.87
1.87 (LogP)
1.87
log Kow = 1.87

Odor

Odorless or with a slight benzaldehyde odor
FAINT, PLEASANT ODOR

Appearance

Solid powder

Melting Point

252.3 °F (NTP, 1992)
122.4 °C
121,5 - 123,5 °C
Mp 122 °
122.35 °C
122.4°C
122 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8SKN0B0MIM

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H372: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

Livertox Summary

Phenylbutyrate and sodium benzoate are orphan drugs approved for the treatment of hyperammonemia in patients with urea cycle disorders, a series of at least 8 rare genetic enzyme deficiencies. The urea cycle is the major pathway of elimination of excess nitrogen including ammonia, and absence of one of the urea cycle enzymes often causes elevations in serum ammonia which can be severe, life-threatening and result in permanent neurologic damage and cognitive deficiencies. Both phenylbutyrate and sodium benzoate act by promoting an alternative pathway of nitrogen elimination. Neither phenylbutyrate nor sodium benzoate have been linked to cases of liver injury either in the form of serum enzyme elevations during therapy or clinically apparent acute liver injury.

Drug Classes

Urea Cycle Disorder Agents

Therapeutic Uses

Antifungal Agents; Food Preservatives
Benzoic acid ... has a long history of use as an antifungal agent in topical therapeutic preparations such as Whitfield's ointment (benzoic acid 6% and salicylic acid 3%).
... It is used especially in the treatment of athlete's foot and to lesser extent for management of ringworm.
Medication (vet): has been used with salicylic acid as topical antifungal
/Experimental Ther:/ Process for controlling waste nitrogen accumulation diseases in humans by administering at least 1 compound selected from group of benzoic acid, phenylacetic acid and their salts is disclosed. Sodium benzoate, (6.2 g/day) given to female patient with carbophosphate synthetase deficiency Increased total urinary nitrogen excretion 58%.

MeSH Pharmacological Classification

Antifungal Agents

Vapor Pressure

1 mm Hg at 205 °F (NTP, 1992)
7.00e-04 mmHg
7.0X10-4 mm Hg at 25 °C
Vapor pressure, Pa at 25 °C: 0.1

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

65-85-0
1079-02-3

Wikipedia

Benzoic acid

Use Classification

EPA Safer Chemical Functional Use Classes -> Preservatives and Antioxidants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives
Agrochemicals -> Bactericides, Fungicides, Other Treatment
Human drugs -> Rare disease (orphan)
Flavoring Agents -> JECFA Flavorings Index
Food Additives -> PRESERVATIVE; -> JECFA Functional Classes
Insecticides, Antimicrobials, Fungicides
Cosmetics -> Preservative
Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

Liquid-Phase Oxidation of Toluene with Molecular Oxygen. ... In a typical modern process the oxidation is conducted at 165 °C and 0.9 MPa. The reaction heat is removed by external circulation of the contents of the reactor. The pressure of the liquid discharged from the reactor is reduced to atmospheric, and unreacted toluene is recovered. Benzoic acid is purified by rectification. The bottom residue is extracted to recover the cobalt catalyst. The exhaust gas is cooled to recover most of the toluene, purified, and vented.
Decarboxylation of phthalic anhydride in the presence of catalysts; chlorination of toluene to yield benzotrichloride, which is hydrolyzed to benzoic acid; oxidation of toluene; from benzoin resin.
Benzoic acid is manufactured by treating molten phthalic anhydride with steam in the presence of a zinc oxide catalyst, by the hydrolysis of benzotrichloride, or by the oxidation of toluene with nitric acid or sodium bichromate or with air in the presence of a transition metal salt catalyst.
Benzoic acid is almost exclusively manufactured by the cobalt catalyzed liquid-phase air oxidation of toluene.
The USP/FCC grade of benzoic acid is usually produced by extraction and crystallization, although distillation has also been used. In the extraction-crystallization process, toluene, water, and methanol have all been used and each is capable of producing a high quality benzoic acid product.

General Manufacturing Information

5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, polymer with 1,3-isobenzofurandione and 1,1'-methylenebis[4-isocyanatobenzene], reaction products with benzoic acid: INACTIVE
FRI - indicates a polymeric substance containing no free-radical initiator in its Inventory name but is considered to cover the designated polymer made with any free-radical initiator regardless of the amount used.

Analytic Laboratory Methods

The absolute quantification method of benzoic acid (BA) in processed foods using solvent extraction and quantitative proton nuclear magnetic resonance spectroscopy was developed and validated. BA levels were determined using proton signals (delta(H) 7.53 and 7.98) referenced to 2-dimethyl-2-silapentane-5-sulfonate-d(6) sodium salt (DSS-d(6)) after simple solvent extraction from processed foods. All recoveries from several kinds of processed foods, spiked at their specified maximum Japanese usage levels (0.6-2.5 g/kg) and at 0.13 g/kg and 0.063 g/kg, were greater than 80%. The limit of quantification was confirmed as 0.063 g/kg in processed foods, which was sufficiently low for the purposes of monitoring BA. The accuracy of the proposed method is equivalent to the conventional method using steam-distillation extraction and high-performance liquid chromatography. The proposed method was both rapid and simple. Moreover, it provided International System of Units traceability without the need for authentic analyte standards. Therefore, the proposed method is a useful and practical tool for determining BA levels in processed foods.
Fabrication of a test strip for detection of benzoic acid was successfully implemented by immobilizing tyrosinase, phenol and 3-methyl-2-benzothiazolinone hydrazone (MBTH) onto filter paper using polystyrene as polymeric support. The sensing scheme was based on the decreasing intensity of the maroon colour of the test strip when introduced into benzoic acid solution. The test strip was characterized using optical fiber reflectance and has maximum reflectance at 375 nm. It has shown a highly reproducible measurement of benzoic acid with a calculated RSD of 0.47% (n = 10). The detection was optimized at pH 7. A linear response of the biosensor was obtained in 100 to 700 ppm of benzoic acid with a detection limit (LOD) of 73.6 ppm. At 1:1 ratio of benzoic acid to interfering substances, the main interfering substance is boric acid. The kinetic analyses show that, the inhibition of benzoic is competitive inhibitor and the inhibition constant (K(i)) is 52.9 ppm. The activity of immobilized tyrosinase, phenol, and MBTH in the test strip was fairly sustained during 20 days when stored at 3 °C. The developed test strip was used for detection of benzoic acid in food samples and was observed to have comparable results to the HPLC method, hence the developed test strip can be used as an alternative to HPLC in detecting benzoic acid in food products.
High speed liquid chromatographic determination of benzoic acid ester in soy sauce.
High-performance liquid chromatography was used to analyze foods for preservatives including benzoic acid.
For more Analytic Laboratory Methods (Complete) data for BENZOIC ACID (20 total), please visit the HSDB record page.

Storage Conditions

The bulk material should be stored in well-closed container in a cool dry place.

Interactions

The metabolism of the benzoates depletes glycine concentrations and can therefore alter the glycine-dependent metabolism of other compounds. /Investigators/ demonstrated that benzoic acid or sodium benzoate successfully competed with aspirin for glycine, resulting in increased concentration and persistence of salicylic acid in the body. Almost total inhibition of salicyluric acid formation in humans was achieved using either 2.7 g benzoic acid or 3.2 g sodium benzoate.
In rat liver microsomes deferoxamine was a potent inhibitor of the oxidation of the scavenging agent, benzoate. Nearly complete inhibition was observed at 33-100 uM.
Groups of 25 male and 25 female mice were given benzoic acid at a dose of 40 mg/kg bw/day, sodium bisulfite at 80 mg/kg bw/day, or a mixture of the two for 17 months. Mortality was greater in the groups receiving the mixture (62%) than in those receiving the individual substances (32%) at eight months.
Wistar rats /were administered/ 40 mg benzoic acid/kg/day and 80 mg sodium bisulphite/kg/day once daily /for/ 72 weeks. 50 rats /with/ initial body weight /of/ 100-120g /experienced/ reduced weight gain, kidney function and reaction on stress factors were altered (no further information), /and/ the erythrocyte sedimentation rate was increased.

Stability Shelf Life

A 0.1% w/v aqueous solution of benzoic acid has been reported to be stable for at least 8 weeks when stored in polyvinyl chloride bottels, at room temperature.
During trasport: stable

Dates

Modify: 2023-08-15
1: Tsukagoshi K, Kimura O, Endo T. Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells. Pestic Biochem Physiol. 2014 May;111:38-42. doi: 10.1016/j.pestbp.2014.04.002. Epub 2014 Apr 18. PubMed PMID: 24861932.
2: Zhu H, Chen X, Zhao Y, Li X, Pan S, Jin M. [Identification of benzoic acid, sorbic aicid and dehydroacetic acid residues in alcoholic drinks and beverages]. Wei Sheng Yan Jiu. 2014 Jan;43(1):116-20. Chinese. PubMed PMID: 24564123.
3: Kawase KY, Luchese RH, Coelho GL. Micronized benzoic acid decreases the concentration necessary to preserve acidic beverages against Alicyclobacillus. J Appl Microbiol. 2013 Aug;115(2):466-74. doi: 10.1111/jam.12227. Epub 2013 May 30. PubMed PMID: 23594315.
4: Nickels TM, Ingram AL, Maraoulaite DK, White RL. Variable Temperature Infrared Spectroscopy Investigations of Benzoic Acid Desorption from Sodium and Calcium Montmorillonite Clays. Appl Spectrosc. 2015 Dec;69(12):1381-9. doi: 10.1366/15-07956. PubMed PMID: 26647147.
5: Lin Y, Yang H, Yang C, Wang J. Preparation, characterization, and evaluation of dipfluzine-benzoic acid co-crystals with improved physicochemical properties. Pharm Res. 2014 Mar;31(3):566-78. doi: 10.1007/s11095-013-1181-6. Epub 2013 Sep 25. PubMed PMID: 24065588.
6: Pfennig T, Herrmann B, Bauer T, Schömig E, Gründemann D. Benzoic acid and specific 2-oxo acids activate hepatic efflux of glutamate at OAT2. Biochim Biophys Acta. 2013 Feb;1828(2):491-8. doi: 10.1016/j.bbamem.2012.08.026. Epub 2012 Sep 7. PubMed PMID: 22981274.
7: Ding M, Peng J, Ma S, Zhang Y. An environment-friendly procedure for the high performance liquid chromatography determination of benzoic acid and sorbic acid in soy sauce. Food Chem. 2015 Sep 15;183:26-9. doi: 10.1016/j.foodchem.2015.03.025. Epub 2015 Mar 14. PubMed PMID: 25863605.
8: Peters BJ, Groninger AS, Fontes FL, Crick DC, Crans DC. Differences in Interactions of Benzoic Acid and Benzoate with Interfaces. Langmuir. 2016 Sep 20;32(37):9451-9. doi: 10.1021/acs.langmuir.6b02073. Epub 2016 Sep 8. PubMed PMID: 27482911.
9: Li KS, Xiao P, Zhang DL, Hou XB, Ge L, Yang DX, Liu HD, He DF, Chen X, Han KR, Song XY, Yu X, Fang H, Sun JP. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. ChemMedChem. 2015 Dec;10(12):1980-7. doi: 10.1002/cmdc.201500454. Epub 2015 Nov 10. PubMed PMID: 26553423.
10: Baş H, Kalender S, Pandir D. In vitro effects of quercetin on oxidative stress mediated in human erythrocytes by benzoic acid and citric acid. Folia Biol (Krakow). 2014;62(1):59-66. PubMed PMID: 24745150.
11: Reschke T, Zherikova KV, Verevkin SP, Held C. Benzoic Acid and Chlorobenzoic Acids: Thermodynamic Study of the Pure Compounds and Binary Mixtures With Water. J Pharm Sci. 2016 Mar;105(3):1050-8. doi: 10.1016/j.xphs.2015.12.020. Epub 2016 Feb 6. PubMed PMID: 26886302.
12: Ino H, Takahashi N, Saenz AA, Wakamatsu A, Hashimoto H, Nakahara N, Hasegawa S. Systemic exposure to benzoic acid and hippuric acid following topical application of clindamycin 1%/benzoyl peroxide 3% fixed-dose combination gel in Japanese patients with acne vulgaris. Clin Pharmacol Drug Dev. 2015 Jan;4(1):18-24. doi: 10.1002/cpdd.125. Epub 2014 Jun 9. PubMed PMID: 27128000.
13: Nickels TM, Ingram AL, Maraoulaite DK, White RL. Variable Temperature Infrared Spectroscopy Investigation of Benzoic Acid Interactions with Montmorillonite Clay Interlayer Water. Appl Spectrosc. 2015 Jul;69(7):850-6. doi: 10.1366/14-07840. Epub 2015 Jun 1. PubMed PMID: 26037917.
14: Zhang J, Li WX, Ao BY, Feng SY, Xin XD. Fluorescence enhancement of europium(III) perchlorate by benzoic acid on bis(benzylsulfinyl)methane complex and its binding characteristics with the bovine serum albumin (BSA). Spectrochim Acta A Mol Biomol Spectrosc. 2014 Jan 24;118:972-80. doi: 10.1016/j.saa.2013.09.135. Epub 2013 Oct 8. PubMed PMID: 24161860.
15: Lee KH, Ho WY, Wu SJ, Cheng TL, Huang PJ, Wang CC, Hung JH. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. Anticancer Res. 2014 Apr;34(4):1801-9. PubMed PMID: 24692713.
16: Islam A, Da Silva JG, Berbet FM, da Silva SM, Rodrigues BL, Beraldo H, Melo MN, Frézard F, Demicheli C. Novel triphenylantimony(V) and triphenylbismuth(V) complexes with benzoic acid derivatives: structural characterization, in vitro antileishmanial and antibacterial activities and cytotoxicity against macrophages. Molecules. 2014 May 12;19(5):6009-30. doi: 10.3390/molecules19056009. PubMed PMID: 24824136.
17: Li S, Li M, Luo X, Huang G, Liu F, Chen H. Effect of benzoic acid on the removal of 1,2-dichloroethane by a siderite-catalyzed hydrogen peroxide and persulfate system. Environ Sci Pollut Res Int. 2016 Jan;23(1):402-7. doi: 10.1007/s11356-015-5124-0. Epub 2015 Aug 27. PubMed PMID: 26308917.
18: Li S, Cai L, Ji H, Yang L, Li G. Pd(II)-catalysed meta-C-H functionalizations of benzoic acid derivatives. Nat Commun. 2016 Jan 27;7:10443. doi: 10.1038/ncomms10443. PubMed PMID: 26813919; PubMed Central PMCID: PMC4737847.
19: Olukosi OA, Dono ND. Modification of digesta pH and intestinal morphology with the use of benzoic acid or phytobiotics and the effects on broiler chicken growth performance and energy and nutrient utilization. J Anim Sci. 2014 Sep;92(9):3945-53. doi: 10.2527/jas.2013-6368. Epub 2014 Aug 1. PubMed PMID: 25085400.
20: Thorat SH, Sahu SK, Gonnade RG. Crystal structures of the pyrazinamide-p-aminobenzoic acid (1/1) cocrystal and the transamidation reaction product 4-(pyrazine-2-carboxamido)benzoic acid in the molten state. Acta Crystallogr C Struct Chem. 2015 Nov;71(Pt 11):1010-6. doi: 10.1107/S2053229615019828. Epub 2015 Oct 26. PubMed PMID: 26524176.

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